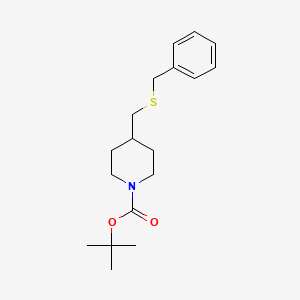
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a benzylmercaptomethyl group at the 4-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing the tert-butoxycarbonyl group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate.
Introduction of Benzylmercaptomethyl Group: The protected piperidine is then reacted with benzylmercaptomethyl chloride under basic conditions to introduce the benzylmercaptomethyl group at the 4-position of the piperidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylmercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The benzylmercaptomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and borane.
Substitution: Typical nucleophiles used in substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the piperidine ring, allowing it to participate in various chemical reactions without undergoing degradation. The benzylmercaptomethyl group can interact with nucleophiles or electrophiles, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
1-t-Butoxycarbonyl-4-iodomethylpiperidine: Similar structure but with an iodine atom instead of the benzylmercaptomethyl group.
1-t-Butoxycarbonyl-4-aminomethylpiperidine: Contains an aminomethyl group instead of the benzylmercaptomethyl group.
Uniqueness: tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the benzylmercaptomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C18H27NO2S |
|---|---|
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2S/c1-18(2,3)21-17(20)19-11-9-16(10-12-19)14-22-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 |
Clé InChI |
CKIVDXKQFMFIGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
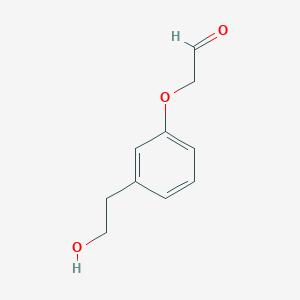
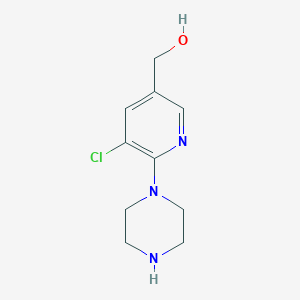
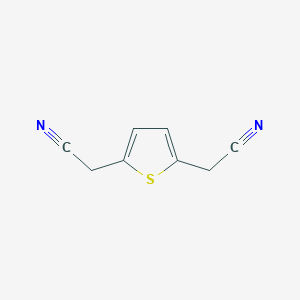
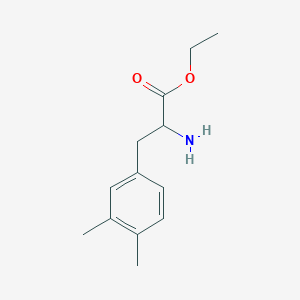
![4-[[4-(Dodecyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8575925.png)
![N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B8575930.png)
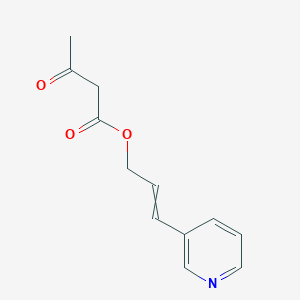
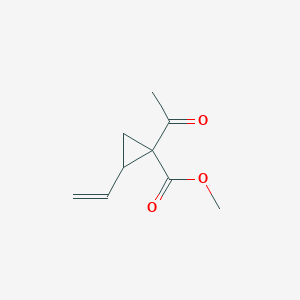
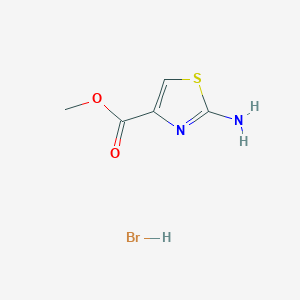
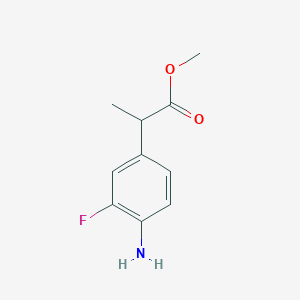
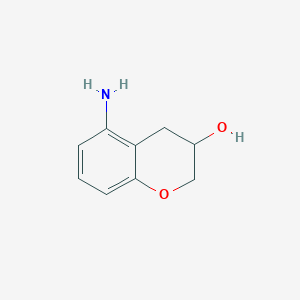
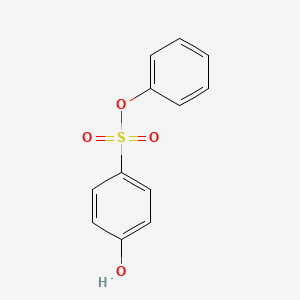
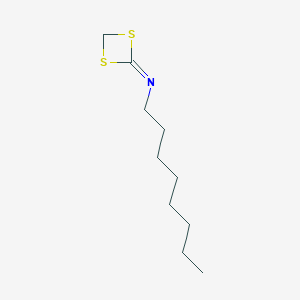
![N-cyclohexyl-5-fluoro-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8575993.png)
